molecular formula C9H14N4 B13337138 (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine

Cat. No.: B13337138
M. Wt: 178.23 g/mol
InChI Key: YLSXWAXVGIXXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring substituted with a methyl group at the 6-position, an azetidine ring, and a methanamine group. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the pyrimidine ring using methylation reagents such as methyl iodide.

    Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving suitable precursors.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit) enzyme activity . This inhibition can affect various cellular pathways, leading to potential therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

    (1-(6-Methylpyridin-3-yl)azetidin-3-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both a pyrimidine and azetidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methanamine

InChI

InChI=1S/C9H14N4/c1-7-2-9(12-6-11-7)13-4-8(3-10)5-13/h2,6,8H,3-5,10H2,1H3

InChI Key

YLSXWAXVGIXXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.